2-Ethoxy-4-methylphenylboronic acid
Overview
Description
2-Ethoxy-4-methylphenylboronic acid is an organoboron compound with the molecular formula C9H13BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethoxy group at the 2-position and a methyl group at the 4-position. This compound is used extensively in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 2-Ethoxy-4-methylphenylboronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various areas of research and application .
Action Environment
The action of this compound in the SM cross-coupling reaction is influenced by several environmental factors. For instance, the reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the stability of the compound can be influenced by factors such as temperature and pH . These factors can significantly influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethoxy-4-methylphenyl bromide using bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the borylation process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4-methylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the reaction proceeds with high selectivity and yield .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: Mild temperatures (50-100°C), inert atmosphere (nitrogen or argon), and solvents such as toluene, ethanol, or water.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Ethoxy-4-methylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methoxy-2-methylphenylboronic acid: Similar structure with a methoxy group instead of an ethoxy group.
2-Ethoxy-5-methylphenylboronic acid: Similar structure with the methyl group at the 5-position instead of the 4-position.
4-Methoxyphenylboronic acid: Lacks the methyl group but has a methoxy group at the 4-position.
Uniqueness: 2-Ethoxy-4-methylphenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of both ethoxy and methyl groups can provide steric and electronic effects that are beneficial in certain synthetic applications .
Properties
IUPAC Name |
(2-ethoxy-4-methylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-13-9-6-7(2)4-5-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDYORJWBXBHGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)OCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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